molecular formula C17H14N4O3S B4612007 4-cyano-5-{[2-cyano-3-(3-furyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide

4-cyano-5-{[2-cyano-3-(3-furyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide

Cat. No.: B4612007
M. Wt: 354.4 g/mol
InChI Key: CFFGBNAWEXXGQM-WUXMJOGZSA-N
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Description

4-cyano-5-{[2-cyano-3-(3-furyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.07866149 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

4-cyano-5-{[2-cyano-3-(3-furyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide belongs to a class of compounds that have been explored for their unique chemical properties and potential applications in various fields of scientific research. The synthesis of furan derivatives, including similar structures, has been studied extensively. For example, the synthesis of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters has been explored due to their potential antibacterial activity, although they unexpectedly did not show the desired activity in vitro, possibly due to low water solubility (Saikachi & Suzuki, 1959). This highlights the importance of solubility and bioavailability in the development of therapeutically relevant compounds.

Applications in Organic Synthesis

The compound and its related derivatives have been explored for their applications in organic synthesis. For instance, oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate has been studied for the regio- and stereoselective synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides, demonstrating the compound's role in facilitating complex chemical transformations (Burgaz et al., 2007). This process highlights its potential as a building block in the synthesis of more complex organic molecules.

Potential Therapeutic Applications

Despite the initial focus on antibacterial properties, further research has expanded into exploring the potential therapeutic applications of furan derivatives. This includes the investigation of their antibacterial activity against specific pathogens, and their use in developing treatments for conditions such as schistosomiasis, showcasing the broader pharmacological potential of these compounds (Lei et al., 1963). These studies indicate a promising avenue for the development of new drugs based on furan derivatives, including the compound .

Properties

IUPAC Name

4-cyano-5-[[(E)-2-cyano-3-(furan-3-yl)prop-2-enoyl]amino]-N,N,3-trimethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-10-13(8-19)16(25-14(10)17(23)21(2)3)20-15(22)12(7-18)6-11-4-5-24-9-11/h4-6,9H,1-3H3,(H,20,22)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFGBNAWEXXGQM-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C(=CC2=COC=C2)C#N)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C#N)NC(=O)/C(=C/C2=COC=C2)/C#N)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cyano-5-{[2-cyano-3-(3-furyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide
Reactant of Route 2
4-cyano-5-{[2-cyano-3-(3-furyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide
Reactant of Route 3
4-cyano-5-{[2-cyano-3-(3-furyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide
Reactant of Route 4
4-cyano-5-{[2-cyano-3-(3-furyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
4-cyano-5-{[2-cyano-3-(3-furyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
4-cyano-5-{[2-cyano-3-(3-furyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.